molecular formula C14H20IN3O2 B15234279 Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate CAS No. 2089649-24-9

Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate

Cat. No.: B15234279
CAS No.: 2089649-24-9
M. Wt: 389.23 g/mol
InChI Key: TVIKYTUSSPLEQB-UHFFFAOYSA-N
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Description

Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2-carboxylate is a spirocyclic compound featuring a bicyclic core (azaspiro[3.3]heptane) with a tert-butyl carboxylate group at position 2 and a 4-iodo-pyrazole substituent at position 4. This structure combines rigidity from the spirocyclic system with functional versatility, making it valuable in medicinal chemistry for targeting protein-protein interactions or enzyme active sites. The iodine atom in the pyrazole moiety provides a handle for further derivatization (e.g., radio-labeling or cross-coupling reactions) .

Properties

CAS No.

2089649-24-9

Molecular Formula

C14H20IN3O2

Molecular Weight

389.23 g/mol

IUPAC Name

tert-butyl 6-(4-iodopyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C14H20IN3O2/c1-13(2,3)20-12(19)17-8-14(9-17)4-11(5-14)18-7-10(15)6-16-18/h6-7,11H,4-5,8-9H2,1-3H3

InChI Key

TVIKYTUSSPLEQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)N3C=C(C=N3)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[33]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials

    Formation of Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction with a hydrazine derivative. This step may involve the use of solvents such as ethanol or methanol and requires careful control of temperature and pH.

    Iodination: The final step involves the iodination of the pyrazole ring, which can be achieved using iodine or an iodine-containing reagent under specific conditions.

Industrial Production Methods

Industrial production of tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom on the pyrazole ring serves as a good leaving group, enabling nucleophilic substitution reactions. The spirocyclic structure and electron-deficient pyrazole ring facilitate such transformations, particularly under basic conditions.

Reaction Type Mechanism Conditions Outcome
Nucleophilic aromatic substitutionSN2-like mechanismBasic conditions (e.g., amines, alcohols)Replacement of iodine with nucleophiles
Cross-coupling (e.g., Ullmann-type)Transition metal catalysisCopper catalysts, nitrogen atmosphere, oxidantsFormation of new carbon-nitrogen bonds

Example : In copper-catalyzed reactions, the iodide acts as a leaving group, enabling coupling with amines or boronates. This is exemplified in studies where the compound reacts with amines under optimized conditions involving [Cu(I)] catalysts and oxidants .

Copper-Catalyzed Coupling Reactions

The iodide group participates in cross-coupling reactions, forming novel carbon-heteroatom bonds. A key example involves copper-mediated animations:

Reaction Conditions (GP3) :

  • Catalyst : [Cu(I)] catalyst (10 mol%)

  • Ligand : 13 mol%

  • Solvent : Degassed tetrahydrofuran (THF)

  • Reagents : Amine (5.0 equiv.), boronate (2.5 equiv.), oxidant (5.0 equiv.)

  • Procedure :

    • Reactants are combined under nitrogen.

    • Stirred for 1 hour, followed by quenching with NH₄Cl.

    • Purified via extraction and chromatography.

Parameter Detail
TemperatureAmbient (25°C)
AtmosphereNitrogen
WorkupNH₄Cl quench, EtOAc extraction
Yield Determination¹H NMR with internal standard

This protocol highlights the compound’s utility in synthesizing biologically active molecules, such as kinase inhibitors .

Hydrolysis of the tert-butyl Ester Group

The tert-butyl ester undergoes hydrolysis to yield the corresponding carboxylic acid, a common deprotection step in organic synthesis. While not explicitly detailed in the provided sources, this reaction is well-established for tert-butyl esters under acidic or basic conditions.

Typical Conditions :

  • Acidic : HCl in dioxane or aqueous HCl.

  • Basic : LiOH or NaOH in THF/water mixtures.

This step is critical for generating the free acid, which may enhance solubility or enable further derivatization.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The iodide substituent at the para position of the pyrazole ring influences its reactivity. While pyrazoles are typically electron-deficient, substitution patterns depend on directing groups. The iodide may act as a meta-directing group, favoring electrophilic substitution at positions adjacent to the heteroatoms.

Potential Applications :

  • Functionalization of the pyrazole ring with electrophiles (e.g., nitration, acylation).

  • Cross-coupling reactions (e.g., Suzuki) to replace iodine with aryl or alkenyl groups.

Stability and Reaction Optimization

The compound’s stability under various conditions is critical for synthetic applications. For example, in copper-catalyzed reactions, rigorous inert atmospheres (N₂) and controlled temperatures prevent decomposition . Additionally, the choice of solvent (e.g., THF vs. dichloromethane) and catalyst ligands significantly impacts reaction efficiency.

Key Research Findings

  • Biological Relevance : The compound’s structural similarity to known kinase inhibitors (e.g., ALK, c-Met) positions it as a candidate for cancer therapy.

  • Synthetic Versatility : Its iodide group enables modular synthesis via substitution or coupling reactions, allowing rapid diversification of the spirocyclic core .

  • Analytical Challenges : Reaction monitoring requires techniques like HPLC or LC-MS due to the compound’s complexity.

References

  • EvitaChem. (2025). Tert-butyl 6-(4-iodo-1H-pyrazol-1-YL)-2-azaspiro[3.3]heptane-2

Scientific Research Applications

Tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The spirocyclic core may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The 2-azaspiro[3.3]heptane core is a common scaffold in drug discovery. Variations at position 6 significantly influence physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 6 Molecular Weight LogP<sup>a</sup> Solubility (ESOL)<sup>b</sup> Key Applications
Target Compound 4-Iodo-1H-pyrazol-1-yl ~350 (est.) ~3.8 (est.) Low (predicted) Intermediate for drug discovery
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Oxo 212.29 1.74 Moderate Bifunctional intermediate
tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate Hydroxy 212.29 1.5 High Synthetic precursor
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate Amino 212.29 1.74 High Amine-reactive intermediate
tert-Butyl 6-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptane-2-carboxylate 4-(Trifluoromethyl)pyridin-2-yl 344.3 ~3.5 Low D3 receptor ligand
WDR5-MYC inhibitor () Sulfonamido-cyclopentyl 544.3 ~4.0 Low Oncology (WDR5-MYC inhibition)

<sup>a</sup> Calculated using Molinspiration or similar tools.
<sup>b</sup> Predicted aqueous solubility (mg/mL).

Key Observations:

Substituent Effects: Iodo-pyrazole (Target): High molecular weight and lipophilicity (LogP ~3.8) due to the iodine atom. This may enhance membrane permeability but reduce solubility. Oxo/Hydroxy/Amino Groups: Lower LogP (1.5–1.74) and higher solubility, making them suitable for polar interactions in drug design . Trifluoromethylpyridine: Balances lipophilicity (LogP ~3.5) with metabolic stability, often used in CNS-targeting ligands .

Synthetic Accessibility: The target compound’s synthesis likely involves coupling 4-iodo-pyrazole to the spirocyclic core using reagents like HATU or DIPEA, similar to methods in and . tert-Butyl 6-oxo derivatives are synthesized via scalable routes (83% yield in ), while hydroxy and amino analogues require protective group strategies .

The iodo-pyrazole in the target compound is understudied in the provided evidence but offers unique opportunities for targeted covalent binding or imaging applications.

Physicochemical and Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters
Compound Name H-Bond Acceptors TPSA<sup>c</sup> (Ų) GI Absorption BBB Permeability
Target Compound 6 ~75 Moderate Low
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate 4 55.1 High Moderate
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 5 64.1 High Low
WDR5-MYC inhibitor () 9 120 Low None

<sup>c</sup> Topological polar surface area.

  • Target Compound : Moderate GI absorption due to balanced TPSA (~75 Ų) but poor BBB penetration due to high molecular weight.
  • Amino/Oxo Derivatives: Higher GI absorption and moderate BBB permeability, making them suitable for CNS applications .
  • WDR5-MYC Inhibitor : Low absorption due to high TPSA (120 Ų), limiting oral bioavailability .

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing tert-butyl 6-(4-iodo-1H-pyrazol-1-yl)-2-azaspiro[3.3]heptane-2-carboxylate?

  • Methodology : Coupling reactions using carbodiimide-based reagents (e.g., HATU) with tertiary amines (e.g., DIPEA) in dichloromethane (DCM) are common. For example, amide bond formation between carboxylic acid derivatives and spirocyclic amines can achieve yields >90% under optimized conditions . Purification via silica gel chromatography (e.g., CombiFlash systems with methanol/DCM gradients) is recommended .
  • Key Data :

ReagentSolventTime (h)YieldReference
HATU, DIPEADCM1799%
Silica cartridge (MeOH/DCM)--78%

Q. How can reaction completion and purity be assessed during synthesis?

  • Methodology :

  • TLC : Monitor reaction progress using silica-coated plates (e.g., 0-10% MeOH/DCM gradients) .
  • LCMS : Confirm molecular ion peaks ([M+H]+) and retention times (e.g., tR = 1.130 min) .
  • NMR : Analyze <sup>1</sup>H/<sup>13</sup>C NMR for characteristic shifts (e.g., tert-butyl singlet at δ 1.42 ppm, spirocyclic proton splitting patterns) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • HRMS : Validate molecular formula (e.g., [M+H]+ error < 0.5 ppm) .
  • NMR : Assign stereochemistry via coupling constants (e.g., J = 9.2 Hz for axial protons in spiro systems) .
  • X-ray crystallography : Resolve absolute configuration using SHELXL refinement (CCDC deposition recommended) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled in derivatives of this spirocyclic compound?

  • Methodology : Use chiral auxiliaries (e.g., tert-butylsulfinyl groups) to induce asymmetry. For example, LiAlH4 reduction of sulfinamide intermediates yields enantiomerically pure amines (85-92% ee) .
  • Data Contradictions : Varying diastereomeric ratios (dr) may arise from solvent polarity (THF vs. DCM) or temperature (-40°C vs. RT). Optimize using kinetic vs. thermodynamic control .

Q. How to resolve contradictory yields in aromatic substitution reactions?

  • Case Study : Substitution of halogenated aromatics (e.g., 2,6-dichloro-4-nitrobenzene) with spirocyclic amines shows yields ranging from 50% to 100% .
  • Analysis : Higher yields (100%) occur with Cs2CO3 in DMF at 90°C, while lower yields (51%) result from steric hindrance or competing side reactions .

Q. What computational strategies predict bioactivity of derivatives?

  • Methodology :

  • Docking studies : Model interactions with target proteins (e.g., WDR5-MYC) using PyMol or AutoDock .
  • QSAR : Correlate logP, polar surface area, and hydrogen-bonding capacity with cellular permeability (e.g., CNS penetration for neuroactive derivatives) .

Q. How to functionalize the spirocyclic core for targeted drug discovery?

  • Strategies :

  • Amide coupling : React with carboxylic acids (e.g., 2-azaspiro[3.3]heptane-6-carboxylic acid) using HATU/TEA in DMF .
  • Suzuki-Miyaura : Introduce aryl groups via palladium-catalyzed cross-coupling (e.g., 4-fluorophenyl derivatives) .

Q. How does storage condition impact compound stability?

  • Guidelines : Store at 2-8°C in dark, dry environments to prevent hydrolysis of the tert-butyl ester or iodopyrazole decomposition .

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